molecular formula C13H16N2O3 B2416760 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 923103-64-4

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2416760
CAS No.: 923103-64-4
M. Wt: 248.282
InChI Key: WKTQYJFBCDPFAO-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining significant attention in scientific research. It is a monocarboxylic acid amide that is acetamide substituted by a methoxy group at position 2 and a 3-oxo-3-(pyrrolidin-1-yl)propyl group at the nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular formula of this compound is C13H16N2O3, and its molecular weight is 248.282. The structure contains a benzene ring linked to a pyrrolidine ring through a CC or CN bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .

Scientific Research Applications

Synthesis and Biological Activities

The scientific research applications of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide span various fields, including organic synthesis and medicinal chemistry. One notable application is in the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable intermediates in the production of biologically active amino acids. These compounds, including (R)- and (S)-3-pyrrolidineacetic acid, are synthesized through intramolecular cyclisation mediated by Mn(III), demonstrating the compound's role in producing enantiomerically pure forms of biologically relevant molecules (Galeazzi, Mobbili, & Orena, 1996).

Anticancer and Antimicrobial Properties

Another area of application is in the development of novel anticancer and antimicrobial agents. For instance, certain derivatives of this compound have been synthesized and tested for their cytotoxic activity against various cancer cell lines, demonstrating potential as anticancer agents. One study reported the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable growth inhibition against several cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides were synthesized and evaluated as antimicrobial agents, with some compounds showing promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Green Chemistry and Sustainable Synthesis

Furthermore, the compound finds applications in green chemistry, exemplified by the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a process that highlights the role of this compound in the sustainable synthesis of important intermediates for dye production (Zhang, 2008).

Mechanism of Action

Target of Action

The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

This compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .

Safety and Hazards

The safety and hazards of similar compounds include acute toxicity when ingested, skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide and similar compounds involve increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore. The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

Properties

IUPAC Name

2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTQYJFBCDPFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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